molecular formula C8H11BO3S B1417937 3-Ethylsulfinylphenylboronic acid CAS No. 1072952-07-8

3-Ethylsulfinylphenylboronic acid

Cat. No. B1417937
CAS RN: 1072952-07-8
M. Wt: 198.05 g/mol
InChI Key: DHBFKULBTXMUOK-UHFFFAOYSA-N
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Description

3-Ethylsulfinylphenylboronic acid is a chemical compound with the empirical formula C8H11BO3S . It has a molecular weight of 198.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 3-Ethylsulfinylphenylboronic acid is CCS(=O)c1cccc(c1)B(O)O . The InChI key is DHBFKULBTXMUOK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Ethylsulfinylphenylboronic acid is a solid . It has a density of 1.3±0.1 g/cm³ . The boiling point is 449.3±47.0 °C at 760 mmHg . The compound has a molar refractivity of 51.4±0.4 cm³ . It has 3 freely rotating bonds . The polar surface area is 77 Ų . The polarizability is 20.4±0.5 10^-24 cm³ . The surface tension is 62.8±5.0 dyne/cm . The molar volume is 150.3±5.0 cm³ .

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property makes them useful in various sensing applications, including homogeneous assays and heterogeneous detection . They can be used to create fluorescent sensors for detecting catechol and its amino-derivatives like dopamine, DOPA, and DOPAC .

Catalysis

Boronic acids can participate in catalytic reactions. For example, they can be used in the protodeboronation of pinacol boronic esters, which is a key step in various synthetic processes .

Drug Design and Delivery

Boronic acids and their esters are considered for new drug designs and drug delivery devices. They are particularly interesting as boron-carriers suitable for neutron capture therapy .

Diagnostic Applications

Phenylboronic acid derivatives form reversible complexes with polyols, including sugars. This chemistry is utilized for analytical applications and could potentially be applied in diagnostics .

properties

IUPAC Name

(3-ethylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBFKULBTXMUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660495
Record name [3-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072952-07-8
Record name B-[3-(Ethylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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